4-Phenylcyclohex-3-en-1-one
Overview
Description
4-Phenylcyclohex-3-en-1-one is a chemical compound with the molecular formula C12H12O . It is known for its aromatic properties.
Molecular Structure Analysis
The molecular structure of a compound is crucial to its properties and behavior. Techniques such as single-crystal X-ray diffraction (SC-XRD) analysis and microcrystal electron diffraction method (MicroED) are commonly used for structure determination .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 172.23 . It’s important to note that the physical and chemical properties of a compound, such as its shape, hydrophobicity, hydrogen bonding, and charge distribution, play a crucial role in its reactivity and other characteristics .
Scientific Research Applications
Photochemical Studies
4-Phenylcyclohex-3-en-1-one has been a subject of interest in photochemical studies. For instance, Bradley et al. (2011) explored the photochemical [2 + 2] cycloaddition reactions of 6-alkenyl-3-phenylcyclohex-2-en-1-ones, emphasizing the concept of 'biradical conformation control' and its implications in the regiochemistry of cycloaddition reactions (Bradley et al., 2011).
Synthesis and Crystal Structure Studies
Kavitha et al. (2006) conducted synthesis and crystal structure studies of derivatives of this compound, providing insights into the molecular structure, conformation, and hydrogen bonding patterns (Kavitha et al., 2006).
Enantioselective Synthesis
The compound has been used in enantioselective synthesis studies. For example, Demir and Seşenoğlu (2002) described a chemoenzymatic synthesis of enantiomers of 4-hydroxycyclohex-2-en-1-one, starting from derivatives of this compound (Demir & Seşenoğlu, 2002).
Chemical and Antibacterial Activities
Deghady et al. (2021) investigated the chemical and antibacterial activities of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, a derivative of this compound, using density functional theory and molecular docking (Deghady et al., 2021).
Polymethacrylate Resin-Supported Catalysts
Canali et al. (2000) explored polystyrene and polymethacrylate resin-supported Jacobsen’s alkene epoxidation catalysts using this compound derivatives as substrates (Canali et al., 2000).
Transition Metal Complexes
Williams et al. (2001) investigated first-row transition metal complexes of phenylsquarate derivatives, related to this compound, demonstrating their potential in polymeric and monomeric complexes (Williams et al., 2001).
Synthetic Approaches and Bioactivities
Emami and Ghanbarimasir (2015) reviewed the synthetic approaches and bioactivities of chroman-4-one derivatives, which include this compound, highlighting their importance in drug discovery and organic synthesis (Emami & Ghanbarimasir, 2015).
Properties
IUPAC Name |
4-phenylcyclohex-3-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDOJRAQWOKHHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546579 | |
Record name | 2,5-Dihydro[1,1'-biphenyl]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51171-71-2 | |
Record name | 2,5-Dihydro[1,1'-biphenyl]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-phenylcyclohex-3-en-1-one a useful building block for synthesizing extended chains of six-membered rings?
A1: this compound possesses structural features that make it amenable to specific chemical reactions valuable in building ring systems. The research by [] demonstrates its utility in two key ways:
Q2: What specific compound was targeted for synthesis using this compound in the study?
A2: The study aimed to explore synthetic routes to [O6]paracyclophane. While not directly synthesized in this specific paper, the research demonstrated the successful synthesis of a key intermediate towards [O6]paracyclophane using this compound as a starting material [].
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